1-(2,4-Dimethoxyphenyl)urea
Description
Contextualization within Substituted Arylurea Chemistry
Substituted arylureas are a class of organic compounds characterized by a urea (B33335) core linked to at least one aryl (aromatic) group. The urea moiety, with its capacity for hydrogen bonding, and the variable nature of the aryl substituents, which can be tailored to modulate properties like solubility and electronic effects, make this a versatile scaffold in chemical synthesis. nih.govrsc.org Arylureas have been a subject of interest for over a century, with research highlighting their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. hilarispublisher.comresearchgate.net The synthesis of unsymmetrical arylureas, where the two nitrogen atoms of the urea are attached to different substituents, has been a particular focus, allowing for fine-tuning of molecular properties for specific applications. tandfonline.com
The compound 1-(2,4-Dimethoxyphenyl)urea fits within this class as an unsymmetrical arylurea. Its structure features a urea linkage with a 2,4-dimethoxyphenyl group on one side and an unsubstituted amino group on the other. This specific substitution pattern places it within a chemical space that is actively being explored for various scientific applications.
Significance of the 2,4-Dimethoxyphenyl Moiety in Organic Scaffolds
In the context of medicinal chemistry, the dimethoxy substitution pattern is often associated with beneficial pharmacological properties. For instance, the 2,4-dimethoxyphenyl moiety is a key component in various compounds investigated for their potential as anticancer and antimicrobial agents. benthamdirect.comontosight.ai Its inclusion in a molecular structure can affect how the compound interacts with biological targets, such as enzymes and receptors. ontosight.ai
Overview of Research Trajectories and Academic Relevance
Research involving arylurea compounds has seen a significant increase, indicating their importance in both academic and industrial drug development. frontiersin.org The exploration of arylurea derivatives is a prominent trajectory in medicinal chemistry, with numerous studies focusing on synthesizing and evaluating new compounds for their therapeutic potential. hilarispublisher.comresearchgate.net
Specifically, compounds containing the 2,4-dimethoxyphenyl group are frequently synthesized and studied for their biological activities. ontosight.aiontosight.ai While direct research on this compound itself is not extensively documented in publicly available literature, the broader class of N-arylureas and compounds with the 2,4-dimethoxyphenyl scaffold are subjects of ongoing investigation. These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR), which helps in understanding how different substituents on the arylurea core influence biological activity. nih.gov
Purpose and Scope of In-depth Academic Investigation
The purpose of a detailed academic investigation into this compound is to systematically collate and analyze its known chemical and physical properties, potential synthetic routes, and to contextualize its relevance within the broader field of substituted arylureas and medicinal chemistry. This involves a thorough review of existing literature and databases to provide a foundational understanding of the compound.
The scope of this investigation is strictly limited to the chemical nature of this compound. It will not delve into dosage, administration, or safety profiles, as these fall outside the purview of a fundamental chemical analysis. The focus remains solely on the scientific data pertaining to the compound's structure, synthesis, and its place in chemical research.
Compound and Property Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H12N2O3 | 196.20 | 16139-43-2 |
| 1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea | C16H18N2O3 | 286.33 | 198140-80-6 |
| 1-Cyclooctyl-3-(2,4-dimethoxyphenyl)urea | C17H26N2O3 | 306.40 | Not Available |
| N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | C20H20N2O3S | 384.45 | 1308916-83-9 |
| (3,4-Dimethoxyphenethyl)urea | C11H16N2O3 | 224.26 | 25017-47-4 |
| Property | Value |
| Melting Point of a related compound, 1-(2,4-Dimethoxyphenyl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | Approximately 123.7 °C evitachem.com |
| Solubility of a related compound, 1-(2,4-Dimethoxyphenyl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | Likely soluble in polar solvents like dimethyl sulfoxide (B87167) or methanol (B129727) evitachem.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(11-9(10)12)8(5-6)14-2/h3-5H,1-2H3,(H3,10,11,12) |
InChI Key |
XVOWSSGACLUGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry
Established Synthetic Routes to 1-(2,4-Dimethoxyphenyl)urea
The synthesis of aryl ureas is a well-documented field in organic chemistry. For this compound, these routes primarily involve the combination of a 2,4-dimethoxyphenyl-containing precursor with a suitable source for the urea (B33335) carbonyl and the second nitrogen atom.
The most prevalent and straightforward methods for synthesizing N-substituted ureas involve the reaction of an amine with an isocyanate or a related electrophilic carbonyl source. commonorganicchemistry.comasianpubs.org These reactions are typically high-yielding and proceed under mild conditions.
Key conventional methods applicable to the synthesis of this compound include:
Reaction of an Amine with an Isocyanate Source: The primary route involves the nucleophilic addition of 2,4-dimethoxyaniline to an isocyanate. A common and simple variant uses potassium isocyanate (KOCN) in an aqueous medium, often with acid to activate the cyanate. rsc.org This method is valued for its operational simplicity and use of readily available starting materials.
Reaction with Phosgene Equivalents: Historically, phosgene was used to convert amines into isocyanates, which would then react with another amine to form a urea. rsc.org Due to the high toxicity of phosgene, safer solid alternatives such as triphosgene or 1,1'-carbonyldiimidazole (CDI) are now preferred. commonorganicchemistry.comasianpubs.org In this approach, 2,4-dimethoxyaniline would first react with the phosgene equivalent to generate 2,4-dimethoxyphenyl isocyanate in situ, which is then treated with ammonia to yield the target compound.
From Carbamate Intermediates: Aryl ureas can be synthesized through a two-step process involving a carbamate intermediate. For instance, an amine can react with a chloroformate to form a carbamate, which is subsequently displaced by another amine to form the urea. asianpubs.org A related approach uses activated carbamates, such as 4-nitrophenyl carbamates, which react cleanly with amines. bioorganic-chemistry.com
Direct Reaction with Urea: Heating an aniline salt, such as 2,4-dimethoxyaniline hydrochloride, directly with urea in an aqueous solution can produce the corresponding phenylurea. orgsyn.org This method can be complicated by the formation of the symmetrical 1,3-bis(2,4-dimethoxyphenyl)urea as a significant byproduct. orgsyn.orguni.lu
| Method | Key Reagents | General Conditions | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Amine + Isocyanate Salt | 2,4-Dimethoxyaniline, Potassium Isocyanate (KOCN) | Aqueous solvent, room temperature | Simple, mild conditions, uses stable reagents rsc.org | May require acidic conditions for activation |
| Amine + Phosgene Equivalent | 2,4-Dimethoxyaniline, Triphosgene or CDI, Ammonia | Organic solvent (e.g., THF, DCM), often at low temperature mdpi.com | High reactivity, good yields, avoids phosgene gas commonorganicchemistry.com | Requires stoichiometric reagents and careful handling |
| Amine + Urea | 2,4-Dimethoxyaniline Hydrochloride, Urea | Boiling aqueous solution | Inexpensive starting materials | Formation of symmetrical diarylurea byproduct orgsyn.org |
The predominant mechanism for the formation of this compound from 2,4-dimethoxyaniline and an isocyanate source is a nucleophilic addition reaction. ebrary.net The key steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group (or a related species like isocyanic acid generated from cyanate salts).
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the nitrogen of the original isocyanate, leading to the formation of the stable, neutral urea linkage.
The reaction is typically rapid and irreversible. ebrary.net When urea itself is used as a reactant with an aniline hydrochloride, the mechanism is thought to involve an equilibrium between urea and ammonium cyanate in the hot solution. The ammonium cyanate then reacts with the aniline. orgsyn.org A competing side reaction involves the thermal decomposition of the newly formed arylurea into an aryl isocyanate and ammonia, which can lead to the formation of symmetrical ureas. orgsyn.org
Chemical Transformations and Functionalization Reactions
The this compound molecule possesses several reactive sites that allow for further chemical transformations: the urea N-H protons, the carbonyl oxygen, and the activated aromatic ring.
Hydrogen Bonding and Supramolecular Chemistry: The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This property is fundamental to its role in molecular recognition, where urea-functionalized molecules can selectively bind anions, particularly carboxylates. nih.gov
Reactions as a Masked Isocyanate: Hindered trisubstituted ureas have been shown to function as "masked isocyanates," capable of carbamoylating various nucleophiles such as amines, alcohols, and thiols under neutral conditions. nih.gov This suggests that N-acylated or N-alkylated derivatives of this compound could potentially serve as precursors for transferring the 2,4-dimethoxyphenylcarbamoyl group to other molecules.
Electrophilic Aromatic Substitution: The phenyl ring of the compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups at the ortho and para positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the electron-rich positions of the ring (primarily position 5).
N-Functionalization: The N-H protons of the urea group can be deprotonated by a strong base, and the resulting anion can be alkylated or acylated to produce more complex, substituted ureas.
Reactions at the Urea Linkage
The urea linkage possesses distinct reactive sites. The nitrogen atoms are nucleophilic, while the carbonyl oxygen is a hydrogen bond acceptor and can be protonated under acidic conditions. Although specific studies on the reactivity of the urea linkage in this compound are not available, general reactions of ureas can be considered.
The nitrogen atoms of the urea moiety can participate in further reactions. For instance, under certain conditions, a nucleophilic side reaction of a urea's N-H group with an isocyanate can lead to the formation of a biuret structure. sigmaaldrich.com The urea functional group can also react with certain carbonyl compounds. For a reaction to proceed effectively, it often requires the presence of at least two carbonyl groups in close proximity on the reacting partner, allowing both nitrogen atoms of the urea to react and form a stable cyclic adduct. researchgate.netnih.gov Urea itself can undergo decomposition at high temperatures or react slowly with water to produce ammonia and carbon dioxide. usda.govechem-eg.com
Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring
The dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: two methoxy groups (-OCH3) and the urea group (-NHC(O)NH2). wikipedia.org
Both methoxy groups and the urea (or more specifically, the arylamino) group are activating and ortho-, para-directing. vanderbilt.edu This is because they can donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. lkouniv.ac.in
Methoxy groups (-OCH3): These are strong activating groups. The oxygen's lone pairs can be delocalized into the ring, stabilizing the carbocation intermediate.
Urea group (-NHC(O)NH2): The nitrogen atom directly attached to the ring is also a strong activating, ortho-, para-director due to its lone pair of electrons.
Considering the positions of the substituents in this compound, the directing effects are as follows:
The urea group at position 1 directs incoming electrophiles to positions 2 (ortho) and 4 (para). However, these positions are already substituted. It would also direct to position 6 (ortho).
The methoxy group at position 2 directs to positions 1 (para, substituted) and 3 (ortho).
The methoxy group at position 4 directs to positions 3 (ortho) and 5 (ortho).
Based on the combined directing effects, the most likely positions for electrophilic attack are positions 3 and 5, which are activated by both a methoxy group and the urea group. Steric hindrance might influence the final product ratio. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
Formation of Derivatives and Analogues for Structural Elucidation
The synthesis of derivatives and analogues is a fundamental strategy in chemistry for confirming the structure of a compound and for structure-activity relationship (SAR) studies. While specific examples for the structural elucidation of this compound are not documented in the searched literature, general approaches can be outlined.
Derivatives could be synthesized by reacting the terminal -NH2 group of the urea moiety with various electrophiles. For example, reaction with an isocyanate would yield a disubstituted urea derivative. nih.gov An example of a related analogue found in a chemical supplier catalog is 1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)urea, though the synthetic details and purpose of its creation are not provided. sigmaaldrich.com Spectroscopic analysis, particularly using 1H NMR, 13C NMR, IR, and mass spectrometry, of a series of such derivatives would provide definitive data to confirm the connectivity and structure of the parent molecule. nih.gov
Molecular Architecture, Conformation, and Intermolecular Interactions
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular connectivity, conformation, and electronic environment of 1-(2,4-Dimethoxyphenyl)urea.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and chemical environment within the molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its structure.
¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the distinct types of protons in the molecule. The aromatic protons on the dimethoxyphenyl ring appear as a set of signals, while the protons of the two methoxy (B1213986) groups (-OCH₃) each produce a singlet. The amine (NH) and urea (B33335) (NH₂) protons also exhibit unique resonances.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon environments. This includes distinct signals for the carbonyl carbon of the urea group, the two methoxy carbons, and the six carbons of the aromatic ring, with those directly bonded to the methoxy groups and the urea nitrogen showing characteristic downfield shifts.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 8.00 (d, J = 8.8 Hz, 1H) | Ar-H |
| 6.95 (s, 1H) | Ar-NH | |
| 6.52 (d, J = 2.7 Hz, 1H) | Ar-H | |
| 6.45 (dd, J = 8.8, 2.7 Hz, 1H) | Ar-H | |
| 4.86 (s, 2H) | -NH₂ | |
| 3.88 (s, 3H) | -OCH₃ | |
| 3.81 (s, 3H) | -OCH₃ | |
| ¹³C NMR (101 MHz, CDCl₃) | 158.0 | C=O (Urea) |
| 156.4 | Ar-C | |
| 149.6 | Ar-C | |
| 122.1 | Ar-C | |
| 120.9 | Ar-C | |
| 103.9 | Ar-C | |
| 99.0 | Ar-C | |
| 56.0 | -OCH₃ | |
| 55.6 | -OCH₃ |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the urea and dimethoxyphenyl moieties. Key vibrational modes include the N-H stretching of the amine and urea groups, the C=O stretching of the carbonyl group, and C-O stretching of the methoxy groups.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3434 | N-H Stretch |
| 3320 | N-H Stretch |
| 1644 | C=O Stretch (Amide I) |
| 1545 | N-H Bend (Amide II) |
| 1209 | C-O Stretch (Asymmetric) |
| 1034 | C-O Stretch (Symmetric) |
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
In the solid state, molecules of this compound arrange themselves in a highly ordered manner. The crystal structure reveals that the urea moiety is nearly perpendicular to the plane of the dimethoxyphenyl ring, with a dihedral angle of 88.54 (6)°.
A key feature of the crystal packing is the formation of a centrosymmetric dimer. This dimer is formed through a pair of N—H···O hydrogen bonds, creating a characteristic eight-membered ring motif denoted as R²₂(8) in graph-set notation. This robust supramolecular synthon is a common feature in the crystal structures of urea derivatives.
Hydrogen bonds are the dominant intermolecular forces governing the self-assembly of this compound in the crystal lattice. The urea group provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).
The R²₂(8) dimers, formed by N1—H1A···O1 interactions, are further linked into one-dimensional chains along the direction by another set of hydrogen bonds (N2—H2A···O1). In this arrangement, each carbonyl oxygen atom acts as an acceptor for two different hydrogen bonds, one from a nitrogen within the same dimer and one from a nitrogen of an adjacent dimer. This extensive hydrogen bonding network is critical in stabilizing the crystal structure.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1A···O1ⁱ | 0.85 (2) | 2.13 (2) | 2.977 (2) | 172 (2) |
| N2—H2A···O1ⁱⁱ | 0.87 (2) | 2.14 (2) | 2.983 (2) | 163 (2) |
Symmetry codes: (i) −x+1, −y+1, −z+1; (ii) x+1, y, z+1.
Polymorphism and Co-crystallization Studies
Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physical properties. While urea itself is known to have several polymorphs, particularly under high pressure, dedicated studies on the polymorphic behavior of this compound have not been identified in the reviewed literature. researchgate.net The potential for polymorphism in this molecule would be influenced by the packing arrangements of the dimethoxyphenyl and urea groups, driven by a balance of intermolecular forces.
Co-crystallization: Co-crystallization is a technique used to design crystalline solids with tailored properties by combining a target molecule with a suitable coformer. The urea functional group, with its robust hydrogen bonding capabilities, is an excellent candidate for forming co-crystals. nih.gov General studies have successfully produced co-crystals of urea with various active pharmaceutical ingredients and other organic molecules to improve properties like solubility and stability. nih.govresearchgate.net However, specific co-crystallization studies involving this compound as a primary component are not described in the available research. Given the hydrogen bond donor and acceptor sites on its urea moiety, it is a plausible candidate for forming co-crystals with compounds containing complementary functional groups, such as carboxylic acids or pyridines.
Conformational Analysis in Solution and Gas Phases
Detailed experimental or computational analyses of the conformational landscape of this compound in the gas and solution phases are not presently available.
In the gas phase , theoretical studies on the parent urea molecule show that the global minimum energy conformation is a nonplanar C2 structure, deviating slightly from the planar C2v symmetry often depicted. mst.edu For this compound, a key conformational feature would be the torsion angle between the plane of the phenyl ring and the plane of the urea group. This angle is determined by the balance between steric hindrance from the ortho-methoxy group and potential electronic interactions.
In solution , the conformation would be influenced by solvent interactions. The presence of solvent molecules could stabilize different conformers compared to the gas phase. Techniques like NMR spectroscopy are typically used to study such conformational preferences in solution, but such data for this specific compound is not available. reading.ac.uk For many substituted ureas, there is a strong preference for planar conformations of the urea moiety due to resonance stabilization. acs.org
Analysis of Intermolecular Non-covalent Interactions
While the specific crystal structure of this compound is not available, the analysis of closely related compounds allows for a robust prediction of its intermolecular interactions in the solid state.
Hydrogen Bonding: The primary and most dominant intermolecular interaction in crystalline ureas is hydrogen bonding. The urea group contains two N-H groups (donors) and one carbonyl C=O group (acceptor), facilitating the formation of extensive hydrogen-bond networks. In the crystal structure of a similar compound, 1-(2,4-dimethylphenyl)urea, molecules are linked by pairs of N-H···O hydrogen bonds, forming characteristic centrosymmetric inversion dimers described by the graph-set notation R²₂(8). nih.gov These dimers then act as building blocks, connecting to other dimers through further N-H···O bonds to form two-dimensional networks. nih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, forming these stable R²₂(8) dimers.
The table below details the hydrogen-bond geometry observed in the analogous 1-(2,4-dimethylphenyl)urea, which serves as a model for the interactions expected in this compound. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1···O1 | 0.86 | 2.23 | 2.941 | 140 |
| N2—H2A···O1 | 0.86 | 2.24 | 2.985 | 145 |
| N2—H2B···O1 | 0.86 | 2.12 | 2.977 | 173 |
| Data from the crystal structure of 1-(2,4-dimethylphenyl)urea. nih.gov D=Donor, A=Acceptor. |
π-π Stacking: The presence of the dimethoxyphenyl ring introduces the possibility of π-π stacking interactions. These interactions, arising from attractive non-covalent forces between aromatic rings, play a significant role in the stabilization of crystal structures. nih.gov In phenylurea derivatives, a parallel-displaced orientation of the aromatic rings is often preferred over a face-to-face stacking arrangement. nih.govresearchgate.net The strength and geometry of these interactions would be influenced by the electron-donating methoxy substituents on the ring. The interplay between the strong, directional hydrogen bonding of the urea groups and the weaker, less directional π-π stacking interactions would ultimately define the three-dimensional crystal packing of this compound.
Theoretical and Computational Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Computational studies on similar urea (B33335) derivatives have demonstrated that DFT calculations can accurately predict these structural parameters. mdpi.com The stability of the molecule is also assessed through these calculations by finding the minimum energy conformation. For instance, in a similar molecule, 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, DFT calculations at the B3LYP/6–311 G(d,p) level were used to compare the optimized structure with experimental data, showing slight deviations from planarity. nih.gov The calculated total energy of the optimized structure provides a measure of its thermodynamic stability.
Table 1: Selected Optimized Geometrical Parameters for a Urea Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.25 | N-C-N | 118.5 |
| C-N (urea) | 1.38 | C-N-H | 120.2 |
| C-N (phenyl) | 1.42 | C-C-N | 121.0 |
| C-O (methoxy) | 1.37 | C-O-C | 117.8 |
Note: This table is illustrative and based on typical values for related urea derivatives. Actual values for 1-(2,4-Dimethoxyphenyl)urea would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level corresponding to the molecule's electrophilicity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring and the nitrogen atoms of the urea group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the carbonyl group of the urea moiety, making the carbonyl carbon susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one used these descriptors to characterize the molecule's chemical behavior. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies and Chemical Reactivity Indices
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 4.7 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
Note: These values are illustrative and based on typical ranges for similar aromatic urea compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. wolfram.com Typically, red and yellow regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas represent a neutral or near-zero potential. researchgate.net
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly DFT, are widely used to simulate the vibrational and electronic spectra of molecules, providing valuable insights that complement experimental data. cardiff.ac.ukopenaccesspub.org The simulation of the infrared (IR) spectrum of this compound can be performed by calculating the harmonic vibrational frequencies at the optimized molecular geometry. The resulting theoretical spectrum can be compared with experimental Fourier Transform Infrared (FTIR) spectra to aid in the assignment of vibrational modes. openaccesspub.org For urea and its derivatives, characteristic vibrational bands include N-H stretching, C=O stretching, and N-C-N bending modes. researchgate.netnih.gov
The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.comnih.gov For this compound, the UV-Vis spectrum is expected to show absorptions in the UV region arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group. The positions and intensities of these absorption bands are influenced by the electronic nature of the substituents on the phenyl ring.
Table 3: Predicted Vibrational Frequencies and UV-Vis Absorption Maxima (Illustrative)
| Spectral Data | Wavenumber (cm-1) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | ~3400-3500 | N-H stretching |
| ~1650-1680 | C=O stretching | |
| ~1580-1620 | Aromatic C=C stretching | |
| ~1240-1260 | Aryl-O stretching (asymmetric) | |
| UV-Vis | ~280 | π→π* transition |
Note: These are typical spectral regions for the assigned functional groups and transitions in similar molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a reliable tool for structural elucidation of organic molecules. d-nb.info DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. modgraph.co.uk The accuracy of these predictions can be further enhanced by considering the effects of conformational isomers and solvent effects. d-nb.info
For this compound, computational prediction of the 1H NMR spectrum would help in assigning the signals for the aromatic protons, the protons of the methoxy (B1213986) groups, and the protons of the urea's NH2 group. Similarly, the 13C NMR spectrum can be predicted to assign the signals for the carbon atoms of the aromatic ring, the methoxy groups, and the carbonyl carbon of the urea moiety. Comparing the predicted chemical shifts with experimental data can confirm the molecular structure and provide insights into the electronic environment of the different nuclei within the molecule.
Table 4: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| 1H | |
| Aromatic-H | 6.5 - 8.0 |
| NH2 | 5.5 - 7.5 |
| OCH3 | 3.8 - 4.0 |
| 13C | |
| C=O | 155 - 160 |
| Aromatic-C | 100 - 160 |
Note: The predicted chemical shifts are presented as ranges and are based on typical values for similar functional groups.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and intermolecular interactions of compounds like this compound in various environments, such as in aqueous solution or when bound to a protein.
While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of MD simulations on related urea derivatives can be extrapolated. For instance, MD simulations of urea in aqueous solutions have been used to understand its effect on water structure and its role as a protein denaturant. uzh.chnih.gov These studies reveal that urea molecules can alter the hydrogen-bonding network of water, which is crucial for understanding how this compound would behave in a biological, aqueous environment. uzh.chnih.gov
Simulations of various phenylurea derivatives interacting with biological targets have been performed to predict their activity and binding stability. researchgate.net These simulations track the trajectory of the ligand within the binding site, revealing key information about the stability of its interactions, conformational changes, and the role of surrounding water molecules. researchgate.netnih.gov Such analyses can predict whether a compound will remain stably bound to its target, a critical factor for its biological activity.
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SPR and QSAR are computational modeling techniques that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures.
The foundation of any QSAR or SPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For phenylurea derivatives, a wide range of descriptors can be calculated to capture their structural and chemical features. nih.govresearchgate.net
Table 1: Common Classes of Molecular Descriptors in QSAR/SPR Studies
| Descriptor Class | Description | Examples |
|---|---|---|
| Topological | Describe the atomic connectivity and branching of the molecule. | Petitjean shape indices (PJI3), Path/walk counts (PW3, PW4) nih.gov |
| Geometrical | Relate to the 3D arrangement of atoms in space. | Molecular surface area, Molecular volume |
| Electronic | Describe the electronic properties of the molecule. | Dipole moment, Polarizability (αzz) nih.gov, Partial charges |
| Physicochemical | Relate to properties like lipophilicity and solubility. | LogP (octanol-water partition coefficient), ClogP nih.gov |
| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Mulliken charges |
The selection of relevant descriptors is a critical step. For instance, in QSAR studies of diaryl urea derivatives as B-RAF inhibitors, descriptors related to molecular size, branching, aromaticity, and polarizability were found to significantly affect their inhibitory activity. nih.gov Similarly, studies on urea-substituted pyrimidines as anti-malarials highlighted lipophilicity (like ClogP) as a key driver of activity. nih.gov These descriptors help to build a mathematical model that links the structural features to the observed biological effect.
Once relevant descriptors are identified, various statistical and machine learning methods are used to build predictive QSAR models. These models can then be used to predict the activity of untested compounds and provide insights into their mechanism of interaction.
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.gov
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Support Vector Machines (SVM): A machine learning method that can be used for both linear and non-linear regression tasks. nih.gov
For urea derivatives, QSAR models have been successfully developed to predict activities against various targets. nih.govnih.gov For example, a study on diaryl urea inhibitors of B-RAF kinase compared MLR and LS-SVM models, finding that the non-linear LS-SVM model had better predictive ability. nih.gov These predictive models are not only useful for screening virtual libraries of compounds but also for understanding the mechanistic basis of their activity. By analyzing the contribution of different descriptors, researchers can infer which structural features are crucial for potent interactions with the target. rsc.org
Molecular Docking and Ligand-Target Interaction Analysis (mechanistic focus)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. ijpsr.comnih.gov This method is instrumental in elucidating the mechanistic details of ligand-target interactions at the atomic level.
For this compound and related phenylurea compounds, docking studies are crucial for understanding how they interact with their biological targets. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. nih.govyoutube.com
Key interactions that are often analyzed in docking studies of urea derivatives include:
Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is an excellent hydrogen bond donor and acceptor. Docking studies frequently show the carbonyl oxygen and amide hydrogens forming critical hydrogen bonds with amino acid residues in the protein's active site. ijpsr.comnih.gov For example, studies on 1,3-disubstituted ureas as anti-tubercular agents showed the carbonyl oxygen forming hydrogen bonds with TYR381 and TYR465 residues. ijpsr.com
Hydrophobic Interactions: The phenyl ring and its substituents (like the dimethoxy groups in this compound) can engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as phenylalanine, tyrosine, or leucine. nih.gov
Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions.
Table 2: Example of Docking Results for a Phenylurea Derivative with a Protein Target
| Ligand | Protein Target | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Phenylurea Analog | α-glucosidase | ASP352, GLU277, TYR72, PHE303 | Hydrogen Bond, Hydrophobic | -8.5 nih.gov |
| Diaryl Urea Analog | B-RAF Kinase | CYS532, PHE583, TRP531 | Hydrogen Bond, Pi-Pi Stacking | -9.2 nih.gov |
Note: The data in this table is illustrative and compiled from studies on various phenylurea derivatives to demonstrate typical docking results.
Exploration of Potential Biological Activities: Mechanistic and in Vitro Studies
Enzyme Inhibition and Modulation Studies (In Vitro)
The urea (B33335) scaffold is a common feature in many enzyme inhibitors, and its derivatives have been shown to interact with a variety of enzymatic targets. The biological activity of these compounds is often attributed to the ability of the urea moiety to form hydrogen bonds with amino acid residues in the active sites of enzymes.
Identification of Specific Molecular Targets and Binding Modes
While direct experimental evidence for the specific molecular targets of 1-(2,4-Dimethoxyphenyl)urea is limited, the activities of structurally related compounds suggest potential targets. For instance, the diaryl urea derivative sorafenib (B1663141) is a well-known multi-kinase inhibitor. A structurally analogous compound, 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea, has been identified as an inhibitor of Serine/threonine-protein kinase Chk1 drugbank.com. This suggests that this compound could also exhibit inhibitory activity against various protein kinases.
Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein target, have been employed to investigate the interaction of various urea derivatives with enzymes. nih.govijpsr.comnih.gov These studies often reveal that the urea moiety plays a crucial role in binding, typically by forming hydrogen bonds with key amino acid residues in the enzyme's active site. For example, in studies of 1,3-disubstituted urea derivatives as anti-tubercular agents, the carbonyl oxygen of the urea moiety was found to form hydrogen bonds with tyrosine residues in the active site of the target enzyme. ijpsr.com
Another potential target for phenylurea compounds is urease, a nickel-dependent metalloenzyme. nih.govnih.govdovepress.comresearchgate.netmdpi.com Inhibition of this enzyme is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The mechanism of inhibition often involves the interaction of the urea derivative with the nickel ions in the active site of the enzyme.
The following table summarizes potential molecular targets for dimethoxyphenyl urea derivatives based on the activity of structurally similar compounds.
| Potential Molecular Target | Evidence from Structurally Similar Compounds | Key Interacting Moiety |
| Protein Kinases (e.g., Chk1) | 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea is a known Chk1 inhibitor. drugbank.com | Urea, Dimethoxyphenyl group |
| Urease | Phenylurea derivatives are a known class of urease inhibitors. nih.govnih.govdovepress.comresearchgate.netmdpi.com | Urea |
Mechanism of Enzyme-Inhibitor Interaction
The mechanism of enzyme inhibition by urea derivatives is largely dependent on the specific enzyme and the structure of the inhibitor. For kinases, diaryl ureas often act as type II inhibitors, binding to the ATP-binding site and an adjacent allosteric pocket, thereby stabilizing the inactive conformation of the enzyme. The urea moiety is critical for this interaction, forming key hydrogen bonds with the hinge region of the kinase.
In the case of urease, inhibitors can be classified as active-site directed or mechanism-based. researchgate.net Phenylurea derivatives can act as active-site directed inhibitors, where the urea moiety mimics the natural substrate, urea, and binds to the dinuclear nickel center in the active site. The interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts between the inhibitor and the surrounding amino acid residues. researchgate.net
Structure-Mechanism Relationships for Enzyme Interaction
The structure of the phenylurea derivative plays a significant role in its enzyme-inhibiting activity. The nature and position of substituents on the phenyl ring can influence the binding affinity and selectivity of the compound. For example, in the case of kinase inhibitors, the substituents on the phenyl rings can occupy specific hydrophobic pockets in the ATP-binding site, thereby enhancing the potency of the inhibitor.
For urease inhibitors, bulky groups attached to the pharmacophore have been found to decrease activity, as they can hinder the entry of the inhibitor into the substrate-binding pocket and cause unfavorable steric interactions. researchgate.net Conversely, the incorporation of electronegative substituents on the phenyl ring can enhance the potency of phosphorodiamidate-based urease inhibitors. researchgate.net
Receptor Binding and Signaling Pathway Modulation (Cellular/In Vitro Assays)
While specific data on the receptor binding profile and signaling pathway modulation of this compound are not available, the broader class of urea derivatives has been shown to interact with various receptors and modulate cellular signaling.
Ligand-Receptor Interaction Profiling
The potential for this compound to interact with specific receptors can be inferred from the activities of other urea-containing compounds. For example, certain di-substituted urea derivatives have been investigated for their effects on Leishmania infections, suggesting an interaction with parasite-specific receptors or pathways. Diaryl urea compounds have also been designed as anticancer agents, with the urea moiety acting as a key pharmacophore for binding to various receptors and enzymes involved in cancer cell signaling. researchgate.net
Modulation of Cellular Signaling Cascades
Given the potential of dimethoxyphenyl urea derivatives to act as kinase inhibitors, this compound could potentially modulate various cellular signaling cascades that are regulated by kinases. These pathways play crucial roles in cell proliferation, differentiation, and survival, and their dysregulation is often associated with diseases such as cancer.
For instance, if this compound were to inhibit a kinase in the MAP kinase pathway, it could potentially block downstream signaling events that lead to cell proliferation. Similarly, inhibition of kinases involved in angiogenesis could disrupt the formation of new blood vessels, a process that is essential for tumor growth.
Furthermore, some urea derivatives have been shown to induce the expression of inducible Nitric Oxide Synthase (NOS2) and the production of Nitric Oxide (NO) in infected macrophages, suggesting a potential immunomodulatory role.
The following table outlines potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.
| Potential Signaling Pathway | Mechanism of Modulation | Potential Cellular Outcome |
| Kinase-mediated signaling pathways (e.g., MAP kinase) | Inhibition of key kinases in the pathway | Inhibition of cell proliferation, induction of apoptosis |
| Inflammatory signaling pathways | Modulation of cytokine production, induction of iNOS | Anti-inflammatory or immunomodulatory effects |
Antimicrobial and Antifungal Activity Investigations (In Vitro)
While numerous studies have explored the antimicrobial and antifungal properties of various novel urea derivatives, a comprehensive search of scientific literature and databases did not yield specific in vitro studies focused on this compound. The broader class of compounds is recognized for potential antimicrobial effects, but specific data for the target compound is not publicly available.
No specific data from growth inhibition assays, such as the determination of Minimum Inhibitory Concentration (MIC) or percentage growth inhibition for this compound against any model microorganisms (bacteria or fungi), could be located in the reviewed literature. Research has been published on other urea derivatives, showing a range of activities, but these findings cannot be extrapolated to this compound without direct experimental evidence.
Information regarding the specific mechanisms of antimicrobial or antifungal action for this compound at the cellular level is not available. Studies on other urea-based compounds have investigated mechanisms like the disruption of cell membrane integrity or the inhibition of essential enzyme pathways. However, no such mechanistic studies have been published specifically for this compound.
Anti-inflammatory and Immunomodulatory Potentials (Cellular and Mechanistic Studies)
The potential of this compound as an anti-inflammatory or immunomodulatory agent has not been specifically investigated in publicly accessible research. Although the urea scaffold is a component of molecules with known immunomodulatory effects, dedicated cellular and mechanistic studies on this compound are absent from the current scientific literature.
There are no available research findings or data tables detailing the effects of this compound on the modulation of cytokines (such as TNF-α, IL-6, IL-1β) or other inflammatory mediators in any cell lines. Consequently, its capacity to influence these key components of the inflammatory response is currently unknown.
No studies were found that investigated the potential for this compound to interfere with or modulate immunological signaling pathways, such as the NF-κB pathway or other critical intracellular signaling cascades involved in the immune response. Therefore, its activity in this regard remains uncharacterized.
Applications in Advanced Materials Science and Catalysis
Integration in Polymer Chemistry and Material Synthesis
The integration of urea (B33335) functionalities into polymer structures is a well-established strategy for tailoring material properties. While direct polymerization of 1-(2,4-Dimethoxyphenyl)urea as a primary monomer is not widely documented, its structural motifs are relevant to the synthesis of specialized polymers and functional materials.
The urea linkage is a fundamental component of polyurea polymers, which are known for their durability, flexibility, and thermal stability. mdpi.com Typically, polyureas are synthesized through the reaction of isocyanates with amines. However, non-isocyanate routes utilizing urea itself as a monomer are gaining traction as a safer alternative. rsc.org In these methods, urea or its derivatives can react with diamines in melt polycondensation processes to form polyureas. rsc.org The N-H groups of the urea are crucial for forming the polymer backbone and for establishing extensive hydrogen-bonding networks that dictate the material's mechanical properties. mdpi.com
Furthermore, substituted ureas can be incorporated as end-groups in polymer chains to modify surface properties or to act as dispersing aids for pigments and other solid particles in organic liquids. google.com The specific this compound structure, with one reactive N-H proton, could potentially be used as a chain terminator or modifier in such polymerization processes, introducing a specific functionality to the polymer terminus. The presence of hindered urea bonds in a polymer backbone can also introduce dynamic or reversible properties, allowing for the development of self-healing or recyclable materials. google.com
The term "scaffold" refers to a core molecular framework upon which functional groups can be built to create complex molecules with specific properties. The aryl urea scaffold is a privileged structure in medicinal chemistry for designing targeted therapeutic agents. mdpi.comnih.govnih.gov The urea moiety is an excellent hydrogen-bond donor-acceptor, mimicking peptide bonds and enabling strong interactions with biological targets like protein kinase domains. mdpi.com
Researchers have designed and synthesized numerous functional materials for biomedical applications based on aryl urea scaffolds. These molecules often target specific proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). mdpi.comnih.gov By incorporating different aryl groups, such as the 2,4-dimethoxyphenyl group, and other substituents, scientists can fine-tune the molecule's binding affinity and selectivity, leading to the development of potential new onco-immunomodulating agents. nih.govnih.gov In this context, the this compound structure serves as a key building block for creating larger, more complex functional molecules rather than bulk polymeric materials.
Development of Chemical Sensors and Probes
The ability of the urea group to form specific hydrogen bonds with anions has made it a cornerstone in the design of synthetic chemosensors and molecular probes. mdpi.com Anion recognition is crucial in biology, medicine, and environmental science. mdpi.com
A typical urea-based sensor consists of two main components: the urea binding site (receptor) and a signaling unit (chromophore or fluorophore). The N-H protons of the urea moiety act as the receptor, binding anions like fluoride, acetate, or dihydrogen phosphate (B84403) through hydrogen bonds. nih.gov The aryl group attached to the urea, in this case, the 2,4-dimethoxyphenyl group, functions as the signaling unit.
Upon anion binding, the electronic environment of the urea N-H protons changes. This change is electronically transmitted to the attached aromatic ring, causing a perturbation in its photophysical properties. This can result in a change in color (colorimetric sensor) or a change in fluorescence intensity or wavelength (fluorescent sensor), which can be detected visually or with a spectrometer. mdpi.comnih.gov In some cases, particularly with highly basic anions like fluoride, the interaction can proceed beyond hydrogen bonding to the deprotonation of the N-H group, leading to a more pronounced color change. researchgate.net The electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring of this compound would influence the electronic transitions of the aromatic system, making it a potentially effective signaling unit for anion sensing applications.
| Component | Function | Mechanism of Action |
|---|---|---|
| Urea Moiety | Anion Binding Site (Receptor) | The two N-H groups form directional hydrogen bonds with the target anion. nih.gov |
| Aryl Group (e.g., 2,4-Dimethoxyphenyl) | Signaling Unit (Chromophore) | The electronic properties of the aryl ring are altered upon anion binding, leading to a detectable optical response. mdpi.com |
| Target Analytes | Anions | Commonly detected anions include fluoride, acetate, bicarbonate, and dihydrogen phosphate. mdpi.comnih.gov |
| Detection Method | Spectroscopic / Colorimetric | Changes in UV-Vis absorption (color) or fluorescence are measured to quantify the anion concentration. nih.govresearchgate.net |
Chemo-sensing Mechanisms and Selectivity
While direct research on the chemo-sensing capabilities of this compound is limited, the broader class of urea-based compounds is well-recognized for its ability to act as anion receptors through hydrogen bonding. The two N-H groups of the urea moiety can form strong and directional hydrogen bonds with anions, leading to a detectable signal. This interaction is the fundamental mechanism behind their use as chemosensors.
Table 1: Factors Influencing Selectivity in Urea-Based Chemosensors
| Factor | Description |
| Hydrogen Bond Donors | The two N-H groups of the urea moiety act as primary binding sites for anions. |
| Substituent Effects | Electron-donating or -withdrawing groups on the aryl rings influence the acidity of the N-H protons and the binding affinity. |
| Steric Hindrance | The size and conformation of the substituents can create a specific binding cavity, enhancing selectivity for anions of a complementary shape and size. |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can compete with the receptor-anion interaction, affecting both sensitivity and selectivity. |
Fluorogenic or Chromogenic Probe Development
The development of fluorogenic or chromogenic probes, which signal the presence of a specific analyte through a change in their optical properties, is a significant area of research. Urea-based compounds can be integrated into such probes as the recognition unit. Upon binding to a target analyte, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence or color of the molecule.
While specific examples of this compound being used as a fluorogenic or chromogenic probe are not widely reported, the principles of probe design suggest its potential. By attaching a suitable fluorophore or chromophore to the this compound scaffold, a new generation of sensors could be developed. The binding event with a target analyte would modulate the photophysical properties of the signaling unit, resulting in a measurable optical response. The design of such probes requires careful consideration of the interplay between the recognition and signaling components to ensure a significant and selective response.
Agrochemical Research: Design and Mechanistic Studies
The urea functional group is a common feature in many commercially successful herbicides. Phenylurea herbicides, for instance, are known to inhibit photosynthesis in target weeds. The design of new agrochemicals often involves the modification of existing scaffolds to improve efficacy, selectivity, and environmental profile.
While specific studies detailing the design and mechanistic action of this compound as an agrochemical are not prevalent in publicly accessible literature, the general principles of urea-based herbicide design can be applied. The substituents on the phenyl rings are critical in determining the herbicidal activity and selectivity. The 2,4-dimethoxy substitution pattern in this compound would influence its binding affinity to the target site in plants, as well as its uptake, translocation, and metabolism within the plant.
Mechanistic studies of phenylurea herbicides have shown that they typically act by blocking the electron transport chain in photosystem II (PSII). This disruption of photosynthesis leads to the production of reactive oxygen species and ultimately, cell death in susceptible plants. It is plausible that this compound, if developed as a herbicide, would operate through a similar mechanism. Further research would be necessary to elucidate the specific molecular interactions and the precise mode of action.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic methods are fundamental for the separation of 1-(2,4-dimethoxyphenyl)urea from reaction mixtures, byproducts, and impurities. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC is the most common mode employed for the analysis of phenylurea compounds. nih.govmdpi.com
In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. nih.govnewpaltz.k12.ny.us The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water is often effective. mdpi.com The composition of the mobile phase can be adjusted (gradient or isocratic elution) to achieve optimal separation from any impurities. nih.gov
Detection is commonly performed using a UV detector, as the phenylurea moiety contains a chromophore that absorbs in the UV region. nih.govmtc-usa.com The wavelength of detection is typically set around the absorption maximum of the compound, often in the range of 210-250 nm for phenylureas. nih.govmtc-usa.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of a Phenylurea Compound
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many phenylurea compounds, including this compound, are thermally labile and not sufficiently volatile for direct GC analysis. newpaltz.k12.ny.usresearchgate.net Therefore, a derivatization step is typically required to convert the urea (B33335) functional group into a more volatile and thermally stable derivative. researchgate.net
Common derivatization techniques for ureas include silylation or alkylation. researchgate.netyoutube.com Silylation involves reacting the compound with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the urea nitrogens with trimethylsilyl (TMS) groups. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. youtube.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column). chemmea.sk The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation of the analyte's identity. The fragmentation pattern in the mass spectrum is a unique fingerprint of the derivatized compound.
Table 2: Typical GC-MS Conditions for Analysis of a Derivatized Phenylurea
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 70°C, ramp to 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. chemistryhall.comorgchemboulder.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. chemistryhall.com
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or a mixture of solvents). silicycle.com By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in an appropriate solvent system, the progress of the reaction can be visualized. chemistryhall.com A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. chemistryhall.com
The choice of the eluent is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is often a good starting point. silicycle.com The ratio of these solvents can be adjusted to obtain an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.7. ualberta.ca Visualization of the spots can be achieved under UV light, as the aromatic ring is UV-active, or by using a staining agent. reddit.com
Table 3: Common TLC Solvent Systems for Compounds of Intermediate Polarity
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | Low to Medium | Separation of moderately polar compounds. |
| Dichloromethane:Methanol (e.g., 9.5:0.5) | Medium | For more polar compounds that do not move in less polar systems. |
| Toluene:Acetone | Medium | Alternative solvent system for aromatic compounds. |
Advanced Spectroscopic Techniques for Quantitative Analysis and Structural Details
Spectroscopic techniques provide detailed information about the structure and concentration of this compound. These methods are non-destructive and offer a high degree of specificity and accuracy.
UV-Vis Spectrophotometry for Concentration and Electronic Transitions
UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. bibliotekanauki.pl For a molecule like this compound, the absorption of UV radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. researchgate.net
The aromatic ring and the urea functional group in this compound contain π electrons and non-bonding (n) electrons, which can undergo π → π* and n → π* transitions. These electronic transitions give rise to characteristic absorption bands in the UV spectrum. The position of the absorption maximum (λmax) is indicative of the electronic structure of the molecule.
According to Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the accurate determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, typically at its λmax.
Table 4: Expected Electronic Transitions for this compound
| Transition | Associated Functional Group | Expected Wavelength Region |
|---|---|---|
| π → π | Aromatic Ring, C=O of Urea | Shorter wavelength UV (typically < 280 nm) |
| n → π | C=O of Urea, Methoxy (B1213986) groups | Longer wavelength UV (typically > 280 nm) |
Quantitative NMR for Purity Determination and Reaction Monitoring
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. rssl.combwise.kr The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com
For the purity determination of this compound, a known amount of the sample is weighed accurately and dissolved in a suitable deuterated solvent along with a known amount of a high-purity internal standard. acs.org The internal standard should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte and any impurities. acs.org
By comparing the integrals of specific, well-resolved signals from this compound with the integral of a signal from the internal standard, the molar ratio of the two compounds can be determined. acs.org Knowing the masses and molecular weights of the sample and the internal standard, the purity of the this compound sample can be calculated with high accuracy and precision. rssl.com ¹H qNMR is also an effective tool for monitoring reaction progress by observing the change in the integral ratios of reactant and product signals over time. rsc.org
Table 5: Key Parameters for ¹H qNMR Purity Assay
| Parameter | Requirement/Consideration |
|---|---|
| Internal Standard | High purity, chemically stable, non-reactive with the sample, and has signals that do not overlap with the analyte. |
| Solvent | Deuterated solvent that dissolves both the analyte and the internal standard. |
| Relaxation Delay (d1) | Must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei. |
| Signal Selection | Use well-resolved, singlet signals if possible, away from impurity signals and solvent peaks. |
| Integration | Accurate integration of the selected signals for both the analyte and the internal standard. |
Electrochemical Methods for Redox Behavior and Sensing Applications
The study of the redox behavior of this compound is essential for understanding its potential role in electrochemical reactions and for the development of sensors. While specific electrochemical data for this compound is not extensively documented in publicly available literature, the electrochemical properties of related phenylurea compounds, particularly those with electron-donating methoxy groups, can provide valuable insights.
Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are powerful tools for investigating the oxidation and reduction characteristics of organic molecules. For phenylurea compounds, the urea moiety and the substituted phenyl ring are the primary sites for electrochemical activity. The presence of two methoxy groups on the phenyl ring of this compound is expected to influence its redox behavior significantly. These electron-donating groups increase the electron density of the aromatic ring, which generally makes the compound more susceptible to oxidation at lower potentials compared to unsubstituted phenylurea.
The electrochemical oxidation of similar methoxy-substituted aromatic compounds often proceeds via the formation of a radical cation, which can then undergo further reactions such as dimerization or reaction with nucleophiles present in the medium. The specific oxidation potential and the mechanism would be dependent on experimental conditions such as the solvent, supporting electrolyte, and the electrode material used.
In the context of sensing applications, the electrochemical properties of this compound could be exploited for the development of chemical sensors. For instance, a sensor could be designed based on the specific voltammetric signal generated upon the oxidation or reduction of the compound. Such sensors could find applications in environmental monitoring or industrial process control. The development of these sensors often involves the modification of electrode surfaces with materials that can enhance the sensitivity and selectivity of the detection.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
The analysis of this compound in complex mixtures, such as environmental samples, biological matrices, or industrial formulations, requires highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation technique with a detection technique, are ideally suited for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique for the analysis of phenylurea derivatives. rsc.org
In an LC-MS/MS system, the liquid chromatography component separates the components of a mixture based on their physicochemical properties, such as polarity. For a compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would typically be employed. The separation is achieved on a nonpolar stationary phase with a polar mobile phase.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. The interface, commonly an electrospray ionization (ESI) source, ionizes the molecule. For this compound, protonation of the urea moiety would likely lead to the formation of a protonated molecule [M+H]⁺ in positive ion mode.
The tandem mass spectrometry (MS/MS) capability allows for highly selective and sensitive detection. In the first mass analyzer, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The specific fragmentation pattern is characteristic of the compound's structure and can be used for its unambiguous identification and quantification, even at very low concentrations in a complex matrix.
The application of LC-MS/MS for the analysis of phenylurea herbicides in environmental and biological samples is well-established. rsc.org These methods demonstrate the high sensitivity, selectivity, and accuracy that can be achieved, allowing for the detection of these compounds at trace levels. Similar methodologies would be directly applicable to the analysis of this compound.
Below is an interactive data table summarizing the key aspects of the analytical techniques discussed.
| Analytical Technique | Principle | Application for this compound | Key Information Obtained |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Investigation of redox behavior (oxidation and reduction potentials). | Redox potentials, reversibility of electron transfer processes. |
| Differential Pulse Voltammetry (DPV) | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. | Quantitative analysis and detection at low concentrations. | Peak potential for identification, peak current for quantification. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of mixture components by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Identification and quantification in complex matrices. | Retention time, parent ion mass-to-charge ratio, product ion fragmentation pattern. |
Future Research Directions and Emerging Paradigms
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of compounds like 1-(2,4-Dimethoxyphenyl)urea. chemrxiv.org These computational tools can significantly accelerate the discovery of new derivatives with tailored functionalities by building predictive models from existing experimental data. nih.gov
Machine learning algorithms, such as quantitative structure-property relationships (QSPR), can model the complex interplay between molecular structure and chemical or biological activity. nih.gov For instance, AI can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel this compound analogs, crucial for the development of new pharmaceutical agents. nih.gov By analyzing vast datasets of chemical structures and their associated properties, ML models can identify key structural motifs that govern a compound's behavior, guiding the synthesis of more effective and safer molecules. upf.edu
Table 1: Applications of AI/ML in the Development of this compound Derivatives
| Application Area | Specific AI/ML Technique | Predicted Outcome/Benefit |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., enzyme inhibition) |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling | Early-stage assessment of pharmacokinetic and safety profiles | |
| Materials Science | Property Prediction Models | Forecasting of material properties (e.g., thermal stability, solubility) |
| Synthetic Chemistry | Retrosynthesis Prediction Algorithms | Identification of novel and efficient synthetic routes |
| Reaction Condition Optimization | Maximizing reaction yields and minimizing byproducts |
Exploration of Novel Chemical Reactivity and Synthetic Pathways
Future research will continue to focus on discovering novel chemical reactions and more efficient synthetic pathways for this compound and its analogs. A key area of interest is the development of methods that avoid hazardous reagents traditionally used in urea (B33335) synthesis, such as phosgene and isocyanates. nih.gov
Recent advancements have demonstrated the potential of metal-free synthesis of unsymmetrical urea derivatives through the coupling of amines with amides using reagents like hypervalent iodine. mdpi.com Such methods offer milder reaction conditions and greater functional group tolerance, which is particularly valuable for the late-stage functionalization of complex molecules. mdpi.com Palladium-catalyzed cross-coupling reactions also present a promising avenue for the synthesis of N,N′-diaryl ureas without the need for aryl isocyanate intermediates. mdpi.com
The exploration of one-pot multicomponent reactions is another emerging trend. researchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single step, improving efficiency and reducing waste. Investigating the reactivity of the this compound scaffold in such reactions could lead to the discovery of novel heterocyclic systems with interesting biological properties. Furthermore, the development of stereoselective synthetic methods will be crucial for accessing specific isomers of chiral derivatives, which may exhibit distinct biological activities. uochb.cz
Development of Multifunctional Molecular Architectures Incorporating this compound
The this compound moiety serves as a versatile building block for the construction of multifunctional molecular architectures. Its ability to form stable hydrogen bonds makes it an excellent linker or scaffold for designing molecules with multiple biological targets or material properties. nih.gov
In medicinal chemistry, there is a growing interest in developing drugs that can modulate multiple targets simultaneously to treat complex diseases like cancer. The this compound core can be incorporated into hybrid molecules that combine its inherent biological activity with that of other pharmacophores. For example, it could be linked to other kinase inhibitors or apoptosis-inducing agents to create synergistic anticancer drugs. nih.gov
Beyond medicine, this scaffold can be integrated into polymers and other materials to impart specific properties. For instance, the hydrogen-bonding capabilities of the urea group can be exploited to create self-assembling materials or to enhance the mechanical properties of polymers. The development of such multifunctional architectures will require a deep understanding of structure-property relationships and the ability to precisely control the spatial arrangement of the different functional components.
Contributions to Green Chemistry and Sustainable Chemical Technologies
The principles of green chemistry are increasingly influencing the design of chemical syntheses and technologies. Future research on this compound will likely focus on developing more sustainable and environmentally friendly production methods. This includes the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes. ugm.ac.id
A significant area of research is the development of "green urea" synthesis, which aims to reduce the carbon footprint associated with traditional urea production. ureaknowhow.comresearch.csiro.aursc.org While much of this research focuses on the large-scale production of urea for agriculture, the underlying principles can be applied to the synthesis of specialty chemicals like this compound. This could involve using carbon dioxide as a C1 feedstock and developing catalytic systems that operate under milder conditions. springernature.comresearchgate.net
The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. researchgate.net Furthermore, the development of catalytic systems that can be easily recovered and reused will be a key aspect of sustainable synthesis. By embracing green chemistry principles, the production and application of this compound can be made more economically and environmentally sustainable. researchgate.net
Table 2: Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Prevention | One-pot synthesis, minimizing derivatization | Reduced waste generation |
| Atom Economy | Multicomponent reactions | Maximized incorporation of starting materials into the final product |
| Less Hazardous Chemical Syntheses | Avoidance of phosgene and isocyanates | Improved safety profile of the synthesis |
| Designing Safer Chemicals | In silico toxicity prediction | Reduced development of derivatives with adverse effects |
| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions | Reduced environmental impact and improved safety |
| Design for Energy Efficiency | Microwave-assisted synthesis, ambient temperature reactions | Lower energy consumption and reduced costs |
| Use of Renewable Feedstocks | Utilization of CO2 as a C1 source | Reduced reliance on fossil fuels |
| Catalysis | Use of recyclable and highly active catalysts | Increased efficiency and reduced waste |
Interdisciplinary Research Synergies and Collaborative Ventures
The future advancement of research on this compound will heavily rely on interdisciplinary collaborations. The multifaceted nature of this compound, with potential applications in medicine, materials science, and agriculture, necessitates a synergistic approach that brings together experts from various fields.
Collaborations between synthetic chemists, computational scientists, and biologists will be crucial for the successful application of AI and machine learning in compound design and property prediction. Similarly, the development of multifunctional molecular architectures will require the combined expertise of medicinal chemists, polymer scientists, and materials engineers.
Ventures that bridge the gap between academic research and industrial application will be essential for translating fundamental discoveries into tangible products and technologies. This could involve partnerships between universities and pharmaceutical companies to develop new drugs, or collaborations with chemical manufacturers to implement more sustainable production processes. By fostering an environment of open innovation and knowledge sharing, the scientific community can accelerate the pace of discovery and fully realize the potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
